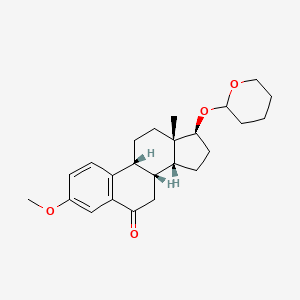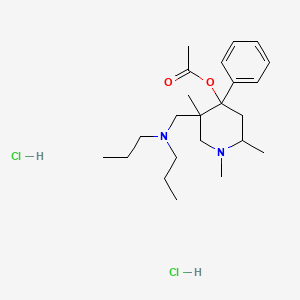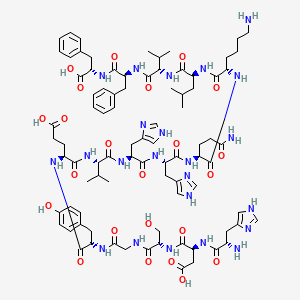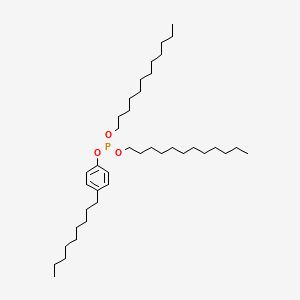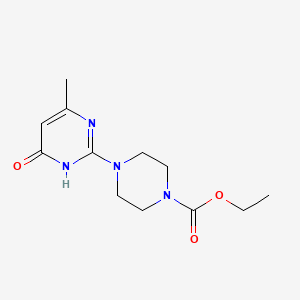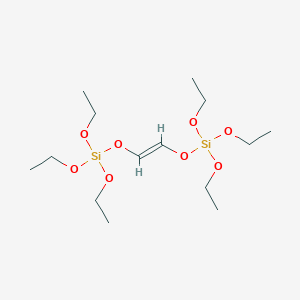
(E)-ethene-1,2-diyl hexaethyl diorthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is a silicon-based organic compound characterized by its unique structure, which includes ethene and orthosilicate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethene-1,2-diyl hexaethyl diorthosilicate typically involves the reaction of ethene derivatives with orthosilicate precursors under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethene-1,2-diyl hexaethyl diorthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can modify the silicon centers.
Substitution: Substitution reactions can occur at the ethene or orthosilicate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as solvent choice and reaction temperature, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions can introduce new functional groups to the ethene or orthosilicate moieties.
Aplicaciones Científicas De Investigación
(E)-ethene-1,2-diyl hexaethyl diorthosilicate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for use in drug delivery systems and medical implants.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which (E)-ethene-1,2-diyl hexaethyl diorthosilicate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of silicon-oxygen bonds and the stabilization of reactive intermediates. These interactions can lead to changes in the physical and chemical properties of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl orthosilicate: Another silicon-based compound with similar applications.
Tetraethyl orthosilicate: Used in similar industrial processes.
Hexamethyl disiloxane: Shares some structural similarities and applications.
Uniqueness
(E)-ethene-1,2-diyl hexaethyl diorthosilicate is unique due to its specific combination of ethene and orthosilicate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C14H32O8Si2 |
|---|---|
Peso molecular |
384.57 g/mol |
Nombre IUPAC |
triethyl [(E)-2-triethoxysilyloxyethenyl] silicate |
InChI |
InChI=1S/C14H32O8Si2/c1-7-15-23(16-8-2,17-9-3)21-13-14-22-24(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
Clave InChI |
DNRORNCIGSNDFB-BUHFOSPRSA-N |
SMILES isomérico |
CCO[Si](OCC)(OCC)O/C=C/O[Si](OCC)(OCC)OCC |
SMILES canónico |
CCO[Si](OCC)(OCC)OC=CO[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


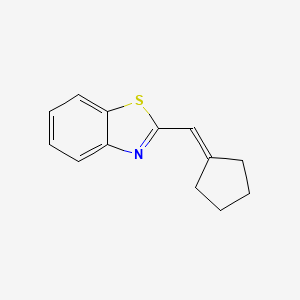
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
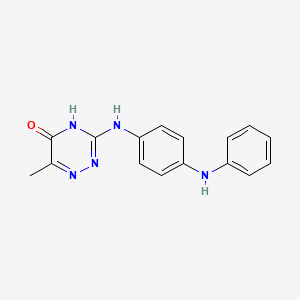
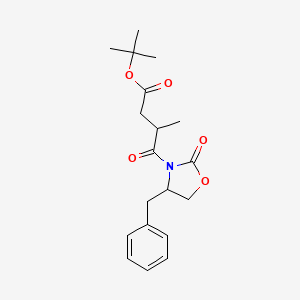
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
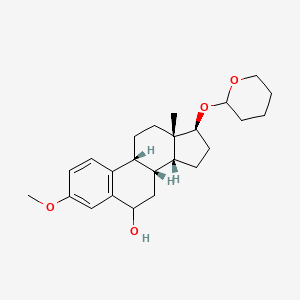
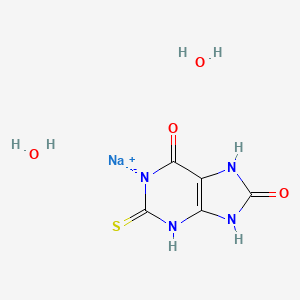
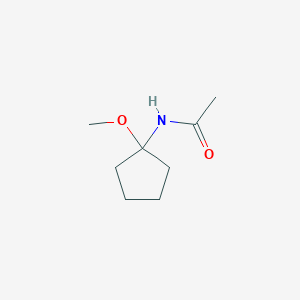
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
